Product packaging for Ethyl 4-[(phenoxycarbonyl)amino]benzoate(Cat. No.:CAS No. 167837-59-4)

Ethyl 4-[(phenoxycarbonyl)amino]benzoate

Cat. No.: B2760644
CAS No.: 167837-59-4
M. Wt: 285.299
InChI Key: RYFPQKFJVJZLOX-UHFFFAOYSA-N
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Description

Historical and Theoretical Background of Benzoate (B1203000) and Carbamate (B1207046) Chemical Structures in Organic Synthesis

Benzoate Structures: Benzoates are esters derived from benzoic acid, a simple aromatic carboxylic acid. The history of benzoic acid itself dates back to the 16th century, and its derivatives have become fundamental building blocks in organic synthesis. Benzoate esters are recognized for their relative stability and are prevalent in natural products, pharmaceuticals, and polymers. In synthetic chemistry, the esterification of benzoic acid is a classic and widely studied reaction, providing a versatile method for introducing the benzoyl group into molecules. This functional group can influence a molecule's physical, chemical, and biological properties, including its solubility, crystallinity, and reactivity. The electronic nature of the benzene (B151609) ring in benzoates can be readily modified through substitution, allowing for the fine-tuning of molecular properties.

Carbamate Structures: Carbamates, also known as urethanes, are a class of organic compounds sharing a common functional group derived from carbamic acid (NH₂COOH). While carbamic acid itself is unstable, its esters (carbamates) are generally stable and have found extensive use in chemistry and materials science. ontosight.ai Historically, carbamates gained prominence in the 20th century, particularly with the development of polyurethane polymers. In organic synthesis, the carbamate group is widely employed as a protecting group for amines due to its stability under a range of reaction conditions and the relative ease of its introduction and removal. sigmaaldrich.com The carbamate linkage is considered an "amide-ester hybrid," and this unique electronic structure contributes to its chemical stability and its ability to participate in hydrogen bonding, a critical interaction in biological systems. nih.gov

Significance of Ethyl 4-[(phenoxycarbonyl)amino]benzoate as a Chemical Entity in Contemporary Research

This compound emerges as a compound of significant interest by combining the structural features of both a benzoate and a carbamate. Its structure consists of an ethyl benzoate core, modified at the 4-position with a phenoxycarbonylamino group. ontosight.ai This specific arrangement of functional groups makes it a target for investigation in medicinal chemistry and materials science.

The compound is recognized in chemical databases under various identifiers, which are crucial for tracking its presence in scientific literature and chemical inventories.

Identifiers for this compound
Identifier TypeIdentifier
CAS Number167837-59-4
ChEMBL IDCHEMBL1346007
PubChem CID745537

The significance of this molecule in contemporary research lies in its potential as a scaffold for the development of new therapeutic agents. The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl and ester oxygens), along with aromatic rings, provides multiple points for potential interaction with biological targets.

Overview of Research Trajectories Pertaining to the Compound

Current research interest in this compound and structurally related compounds is primarily directed towards exploring their potential biological activities. ontosight.ai The modification of the benzoate structure with various functional groups is a common strategy in drug discovery to modulate biological activity and pharmacokinetic properties. ontosight.ai

The main research trajectories include:

Synthesis and Derivatization: The development of efficient synthetic routes to this compound and its analogs is a key area of investigation. This often involves the reaction of a precursor like ethyl 4-aminobenzoate (B8803810) with a suitable reagent to introduce the phenoxycarbonylamino moiety.

Biological Screening: A significant focus of research is the screening of this compound and its derivatives for a range of biological activities. Based on the activities of related benzoate and carbamate compounds, these investigations often target potential anticancer, antimicrobial, and anti-inflammatory properties. ontosight.airesearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Researchers are interested in understanding how modifications to the structure of this compound affect its biological activity. By synthesizing and testing a series of related compounds, scientists can identify the key structural features responsible for any observed effects, which is crucial for the design of more potent and selective molecules. ontosight.ai

Below is a summary of the physicochemical properties of the parent compound, ethyl 4-aminobenzoate, which serves as a common starting material for the synthesis of derivatives like this compound.

Physicochemical Properties of Ethyl 4-aminobenzoate
PropertyValue
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
Melting Point88-91 °C
AppearanceWhite crystalline powder
SolubilitySoluble in ethanol (B145695), chloroform, and ether; sparingly soluble in water.

While detailed research findings on the specific biological activities of this compound are not extensively published in publicly accessible literature, the foundational knowledge of its constituent parts provides a strong rationale for its continued investigation. The synthesis of derivatives from readily available starting materials like ethyl 4-aminobenzoate allows for the exploration of a wide chemical space in the search for new bioactive compounds. orientjchem.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO4 B2760644 Ethyl 4-[(phenoxycarbonyl)amino]benzoate CAS No. 167837-59-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(phenoxycarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-2-20-15(18)12-8-10-13(11-9-12)17-16(19)21-14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFPQKFJVJZLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Design

Retrosynthetic Analysis and Strategic Approaches for Compound Synthesis

A retrosynthetic analysis of Ethyl 4-[(phenoxycarbonyl)amino]benzoate reveals two primary bond disconnections that inform the most logical synthetic routes: the ester linkage and the carbamate (B1207046) linkage.

Disconnection of the Carbamate C-N bond: This leads to ethyl 4-aminobenzoate (B8803810) and a phenyl chloroformate precursor. This is a common and direct approach to carbamate synthesis.

Disconnection of the Ester C-O bond: This suggests 4-[(phenoxycarbonyl)amino]benzoic acid and ethanol (B145695) as precursors. This route would involve esterification as a final step.

Based on these primary disconnections, the synthesis can be strategically approached by forming these key functional groups through established and optimized reaction pathways.

Esterification Pathways for Benzoate (B1203000) Moiety Formation

The ethyl benzoate moiety is a core component of the target molecule. Its synthesis is typically achieved through the esterification of 4-aminobenzoic acid with ethanol. Several methods are available for this transformation.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.netlibretexts.org The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is often used, or the water formed during the reaction is removed. researchgate.net Given that the starting material, 4-aminobenzoic acid, contains a basic amino group, a stoichiometric amount of acid is required to both protonate the amino group and catalyze the reaction. researchgate.net

Another effective method involves the use of thionyl chloride (SOCl₂) in ethanol . google.com Thionyl chloride reacts with ethanol to form ethyl chlorosulfite, which in turn activates the carboxylic acid for esterification. This method offers the advantage of rapid reaction rates and high yields. google.com

Transesterification represents another viable pathway, where an existing ester of 4-aminobenzoic acid (e.g., methyl 4-aminobenzoate) is reacted with ethanol in the presence of a suitable catalyst to yield the desired ethyl ester. google.comgoogleapis.com

Table 1: Comparison of Esterification Methods for Ethyl 4-aminobenzoate Synthesis

Method Reagents Catalyst/Conditions Yield Reference
Fischer-Speier Esterification 4-aminobenzoic acid, Ethanol Concentrated H₂SO₄, Reflux 77.7% fugus-ijsgs.com.ng
Thionyl Chloride Method 4-aminobenzoic acid, Ethanol, Thionyl Chloride 0-50 °C then reflux 92.4% google.com
Indium-mediated Reduction Ethyl 4-nitrobenzoate, Ammonium chloride Indium powder, Reflux 90% orgsyn.org
Transesterification Alkyl aminobenzoate, Alcohol Transesterification catalyst - google.comgoogleapis.com

Carbamate Bond Formation Strategies (e.g., from an amine and a chloroformate)

The formation of the carbamate linkage is a crucial step in the synthesis of this compound. The most direct and widely employed method involves the reaction of an amine with a chloroformate.

In the context of the target molecule, this translates to the reaction of ethyl 4-aminobenzoate with phenyl chloroformate . This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine (B92270) or triethylamine (B128534). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of ethyl 4-aminobenzoate attacks the electrophilic carbonyl carbon of phenyl chloroformate.

Alternative strategies for carbamate formation exist, such as the Curtius rearrangement of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol or phenol (B47542). However, for the synthesis of this specific aryl carbamate, the reaction between the corresponding amine and chloroformate remains the most straightforward approach.

Table 2: Carbamate Formation from Ethyl 4-aminobenzoate and Phenyl Chloroformate

Amine Chloroformate Base Solvent Conditions Yield Reference
Ethyl 4-aminobenzoate Phenyl Chloroformate Pyridine - - - General Method
Anilinoalkylamine Phenyl Chloroformate - Ethyl Acetate/Ether 25 °C, 3 hours - googleapis.com

Aromatic Ring Functionalization Methods (e.g., electrophilic aromatic substitution, metal-catalyzed cross-coupling)

While the direct synthesis from 4-aminobenzoic acid and phenol derivatives is the most common approach, functionalization of the aromatic rings can be considered for creating analogues or introducing specific substituents.

Electrophilic Aromatic Substitution (EAS) on the benzoate ring is influenced by the directing effects of the amino (or a protected amino) group and the ester group. The amino group is a strong activating group and is ortho-, para-directing, while the ester group is a deactivating group and is meta-directing. Therefore, electrophilic substitution would likely occur at the positions ortho to the amino group.

Metal-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, could be employed to form the C-N bond of the carbamate. acs.org This would involve coupling an aryl halide or triflate with a carbamate or a carbamate precursor. For instance, a halo-substituted ethyl benzoate could be coupled with a phenoxycarbonylamine derivative.

Catalytic Systems and Reaction Optimization for Compound Synthesis

Modern catalytic methods offer efficient and selective routes for the formation of C-N and C-O bonds, which are central to the synthesis of this compound.

Transition Metal Catalysis in C-N and C-O Bond Formation Relevant to the Compound

Transition metal catalysis, particularly with palladium and copper, has revolutionized the formation of C-N and C-O bonds.

Palladium-catalyzed cross-coupling reactions are highly effective for the synthesis of N-aryl carbamates. nih.govmit.eduorganic-chemistry.org These reactions can involve the coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, which traps the in situ generated aryl isocyanate. nih.govmit.eduorganic-chemistry.org This methodology provides a versatile route to a wide range of aryl carbamates under relatively mild conditions.

Copper-catalyzed reactions also offer a valuable alternative for carbamate synthesis. organic-chemistry.orgacs.orgrsc.org Copper catalysts can facilitate the cross-coupling of amines with various carbamoylating agents. organic-chemistry.org For example, a copper-catalyzed coupling of amines with carbazates has been developed as an environmentally friendly approach to carbamates. organic-chemistry.orgacs.org

Table 3: Examples of Transition Metal-Catalyzed Carbamate Synthesis

Catalyst System Reactants Conditions Product Yield Reference
Pd₂(dba)₃ / Ligand Aryl chloride/triflate, Sodium cyanate, Alcohol Toluene or t-BuOH, 110 °C N-Aryl carbamate up to 94% nih.govmit.edu
CuBr₂ Amine, Carbazate MeCN, Room Temperature Carbamate up to 86% organic-chemistry.orgacs.org
Cu(I) Ethynyl Methylene Cyclic Carbamates, Nucleophiles Mild conditions Spirocyclic compounds - chemrxiv.org

Organocatalysis and Biocatalysis Applications in Related Synthesis

In recent years, organocatalysis and biocatalysis have emerged as powerful tools in organic synthesis, offering mild and often stereoselective reaction conditions.

Organocatalysis , particularly using N-heterocyclic carbenes (NHCs), has been applied to the synthesis of esters and, to a lesser extent, carbamates. nih.govnih.govchemistryviews.orgresearchgate.net NHCs can activate aldehydes to form acylazolium intermediates, which can then react with alcohols or amines. While not a direct route to the target molecule, the principles of NHC catalysis are relevant to the formation of the constituent functional groups.

Biocatalysis , employing enzymes such as lipases and esterases, offers a green and highly selective alternative for ester and carbamate synthesis. nih.govnih.govnih.gov Lipases are well-known for their ability to catalyze esterification and transesterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. nih.govnih.gov Recently, promiscuous esterases have been utilized for the synthesis of carbamates in aqueous media, demonstrating the potential of biocatalysis in this area. nih.gov

Table 4: Applications of Organocatalysis and Biocatalysis in Ester and Carbamate Synthesis

Catalyst Reaction Type Substrates Conditions Product Reference
N-Heterocyclic Carbene (NHC) Cross-Benzoin Condensation Arylamines, α-bromo ketones - Unsymmetrically substituted benzoins chemistryviews.org
Esterase (from Pyrobaculum calidifontis) Carbamate synthesis Amines, Carbonates Aqueous media Carbamates nih.gov
Lipase (e.g., Novozym 435) Esterification/Hydrolysis Diester - Enantiomerically pure monoester nih.gov

Reaction Condition Screening and Process Intensification Strategies

The synthesis of this compound typically involves the reaction of Ethyl 4-aminobenzoate (benzocaine) with phenyl chloroformate. The optimization of this acylation reaction is crucial for maximizing yield and purity while minimizing reaction times and by-product formation.

Reaction Condition Screening: A systematic screening of reaction parameters is essential for developing an efficient synthetic protocol. Key variables include the choice of solvent, base, temperature, and reaction time.

Solvent: The reaction is often performed in aprotic solvents. Dichloromethane or tetrahydrofuran (B95107) (THF) are common choices that facilitate the dissolution of the starting materials. The polarity and aprotic nature of solvents like dimethylformamide (DMF) can also be beneficial. nih.gov

Base: A base is required to neutralize the hydrochloric acid by-product. Tertiary amines such as triethylamine or pyridine are frequently used. The choice of base can influence reaction kinetics and the formation of side products.

Temperature: The reaction is typically conducted at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the acylation and prevent potential side reactions. rutgers.edu For instance, a typical procedure involves the dropwise addition of phenyl chloroformate to a cooled, well-stirred mixture of the amine and base. rutgers.edu

Process Intensification Strategies: Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For carbamate synthesis, this can involve several approaches:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems offers significant advantages. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, stoichiometry), leading to improved yield, enhanced safety, and easier scalability. The vigorous agitation and efficient heat transfer in microreactors can accelerate reaction rates. unito.it

Alternative Energy Sources: The use of microwave irradiation or ultrasound can dramatically reduce reaction times. unito.it Microwave-assisted synthesis, in particular, can accelerate the N-acylation step, often leading to higher yields in a fraction of the time required for conventional heating.

Reflux Control: In reactions involving volatile starting materials like Ethyl 4-aminobenzoate, process intensification can address operational challenges. One strategy is the introduction of a higher-boiling, non-reactive hydrocarbon solvent (e.g., toluene) or an auxiliary alcohol (e.g., 1-butanol) to create a reflux. This keeps the reagents within the reaction mixture, preventing loss and deposition in equipment, thereby improving reaction efficiency. googleapis.comgoogle.com

Below is a table summarizing key parameters often screened for this type of synthesis.

Table 1: Parameters for Reaction Condition Screening
Parameter Options Considerations
Solvent Dichloromethane, THF, Ethyl Acetate, DMF Solubility of reactants, boiling point, ease of removal.
Base Triethylamine, Pyridine, Diisopropylethylamine Basicity, steric hindrance, potential for side reactions.
Temperature 0 °C, Room Temperature, Reflux Reaction rate, selectivity, by-product formation.
Reactant Ratio Equimolar, Slight excess of acylating agent Maximizing conversion of the limiting reagent.

Green Chemistry Principles and Sustainable Synthesis Approaches

Solvent Selection and Minimization Strategies

The choice of solvent is a key consideration in green chemistry. While traditional syntheses may use chlorinated solvents, greener alternatives are sought. Ethyl acetate, for example, is a more environmentally benign option. The ideal green process would minimize solvent use or employ solvent-free conditions. Mechanochemical methods, such as solid-state grinding, represent an innovative approach to reduce or eliminate the need for solvents in the synthesis of benzocaine-based compounds. ajrconline.org Furthermore, the use of recyclable, non-volatile solvents like ionic liquids has been explored for carbamate synthesis, offering potential advantages in product separation and solvent reuse. organic-chemistry.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms to the desired product. nih.govprimescholars.com

The conventional synthesis of this compound from Ethyl 4-aminobenzoate and phenyl chloroformate can be analyzed for its atom economy:

C₉H₁₁NO₂ + C₇H₅ClO₂ → C₁₆H₁₅NO₄ + HCl (Ethyl 4-aminobenzoate) + (Phenyl Chloroformate) → (Product) + (Hydrochloric Acid)

The calculation is as follows:

Molecular Weight of Product: 285.29 g/mol

Sum of Molecular Weights of Reactants: 165.19 g/mol + 156.57 g/mol = 321.76 g/mol

Percent Atom Economy: (285.29 / 321.76) * 100% ≈ 88.7%

The environmental factor (E-factor), defined as the mass of waste per mass of product, is another crucial metric. chembam.comwiley-vch.de For pharmaceutical and fine chemical synthesis, E-factors can be notoriously high, often ranging from 5 to over 100. nih.gov By choosing routes with high atom economy and minimizing solvent and reagent waste, the E-factor for the synthesis of this compound can be substantially reduced.

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of structural analogues and derivatives. Modifications can be systematically introduced at the ester, carbamate, and aromatic ring positions to explore structure-activity relationships for various applications.

Systematic Modification of Ester and Carbamate Moieties

The ester and carbamate functionalities are prime targets for chemical modification.

Ester Moiety Modification: The ethyl ester can be readily modified through transesterification. Reacting this compound with different alcohols (e.g., butanol, propanol) in the presence of a suitable catalyst can yield the corresponding alkyl esters. google.com This reaction is typically an equilibrium process, and efficiency can be improved by using an excess of the new alcohol or by removing the ethanol by-product. googleapis.com Hydrolysis of the ester to the corresponding carboxylic acid provides a key intermediate for the synthesis of amides via coupling with various amines.

Carbamate Moiety Modification: The carbamate group offers numerous avenues for structural diversification.

Varying the O-Aryl Group: Instead of phenyl chloroformate, other aryl chloroformates (e.g., substituted phenyl chloroformates) can be used in the initial synthesis to introduce different aryl groups onto the carbamate oxygen.

Varying the N-Substituent: The synthesis can start from N-substituted 4-aminobenzoates to produce N-alkyl or N-aryl derivatives of the final carbamate.

Alternative Carbamate Formation: Phosgene-free methods allow for broader modifications. For instance, reacting the parent amine with different dialkyl carbonates or reacting an isocyanate intermediate (derived from the corresponding carboxylic acid via a Curtius rearrangement) with various phenols can generate a library of diverse carbamates. nih.govorganic-chemistry.org

Aromatic Ring Substitution and Heterocycle Incorporation Strategies

Introducing substituents on the aromatic rings or incorporating heterocyclic systems can significantly alter the molecule's properties.

Aromatic Ring Substitution:

On the Benzoate Ring: Starting with substituted 4-aminobenzoic acids allows for the introduction of various functional groups (e.g., methyl, halogen, methoxy) onto the benzoate ring. researchgate.net For example, Ethyl 4-amino-3-methylbenzoate can be used as a starting material to produce the corresponding substituted final product.

On the Phenoxy Ring: The use of substituted phenols in the synthesis (e.g., via reaction with phosgene/diphosgene and then the amine, or through other carbamate synthesis routes) allows for the introduction of substituents on the phenoxy moiety. The electronic nature of these substituents can influence the reactivity and properties of the resulting carbamate. mit.edu

Heterocycle Incorporation:

Heterocyclic rings can be incorporated by starting with heterocyclic analogues of either the aminobenzoate or the phenol component. For example, aminopyridine carboxylic acid esters could replace Ethyl 4-aminobenzoate to introduce a pyridine ring. researchgate.net

The parent molecule, Ethyl 4-aminobenzoate, is a common starting material for the synthesis of more complex heterocyclic systems, such as oxadiazoles, thiazoles, and pyridines. orientjchem.orgsciepub.comnih.gov The amino group can be converted into a hydrazide, which then serves as a precursor for building various five- and six-membered heterocyclic rings. orientjchem.org These strategies allow for the creation of novel derivatives where one of the aromatic rings is replaced by a heterocycle.

Stereoselective Synthesis Methodologies for Chiral Analogues

This compound is an achiral molecule, meaning it does not possess a stereocenter and is not optically active. As such, methodologies for its stereoselective synthesis are not applicable.

The scientific literature does not currently describe the design or stereoselective synthesis of chiral analogues of this compound. The introduction of chirality into analogues of this compound would necessitate the incorporation of a stereogenic center. Conceptually, this could be achieved through several general strategies, such as:

Modification of the Ethyl Group: Introducing a chiral center on the ethyl ester portion of the molecule. For example, using a chiral alcohol instead of ethanol during the esterification of the parent carboxylic acid would result in a chiral ester.

Substitution on the Benzoate Ring: The introduction of a chiral substituent onto the aromatic ring would render the entire molecule chiral.

Derivatization of the Amino Group: While the current phenoxycarbonyl group is achiral, the use of a chiral acylating agent to introduce a chiral moiety at the amino position would create a chiral analogue.

The development of stereoselective synthetic routes for such hypothetical chiral analogues would then depend on the nature of the introduced chiral element. Methodologies could potentially include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. However, it is important to reiterate that such approaches are speculative in the context of this compound, as no specific research on this topic has been reported.

A plausible synthetic route to this compound involves a two-step process, starting from p-nitrobenzoic acid. The first step is the esterification of p-nitrobenzoic acid with ethanol to yield ethyl p-nitrobenzoate. This can be followed by the reduction of the nitro group to an amine, affording the key intermediate, ethyl 4-aminobenzoate (also known as benzocaine).

The final step is the N-acylation of ethyl 4-aminobenzoate with phenyl chloroformate. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

Below is a table summarizing the reactants and their roles in a representative synthesis:

ReactantRole
Ethyl 4-aminobenzoateStarting material (nucleophile)
Phenyl chloroformateAcylating agent (electrophile)
PyridineBase (acid scavenger)
DichloromethaneSolvent

Following the reaction, a standard aqueous workup is typically employed to remove the base and any water-soluble byproducts. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

While a specific, detailed research paper outlining the synthesis and characterization of this compound with comprehensive yield and spectroscopic data was not identified in the surveyed literature, the described methodology is based on well-established reactions for the formation of N-aryl carbamates.

Advanced Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of Ethyl 4-[(phenoxycarbonyl)amino]benzoate. Both ¹H and ¹³C NMR would provide the primary framework for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), two sets of signals for the aromatic protons on the benzoate (B1203000) and phenoxy rings, and a singlet for the N-H proton of the carbamate (B1207046) linkage. The protons on the benzoate ring, being in a para-substituted pattern, would appear as two distinct doublets. The protons on the monosubstituted phenoxy ring would exhibit a more complex pattern of a triplet and two doublets.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the ester and carbamate groups, the carbons of the two aromatic rings, and the ethyl group carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard chemical shift ranges and may vary from experimental results.)

Atom AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Ethyl -CH₃~1.4~14
Ethyl -CH₂-~4.4~61
Benzoate Ring (ortho to -COOEt)~8.0 (d)~131
Benzoate Ring (ortho to -NH)~7.6 (d)~118
Carbamate N-H~8.5 (s)-
Phenoxy Ring (ortho)~7.2 (d)~122
Phenoxy Ring (meta)~7.4 (t)~129
Phenoxy Ring (para)~7.3 (t)~126
Ester C=O-~166
Carbamate C=O-~153
Benzoate C-COOEt-~125
Benzoate C-NH-~143
Phenoxy C-O-~151

To unambiguously assign these resonances and confirm the molecular skeleton, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. Key correlations would be observed between the ethyl -CH₂- and -CH₃ protons, and among the protons on the phenoxy ring and the benzoate ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shift of each protonated carbon atom by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity (typically 2-3 bonds). For this compound, key HMBC correlations would be expected from the ethyl -CH₂- protons to the ester carbonyl carbon, and from the N-H proton to the carbamate carbonyl carbon and the adjacent carbons of the benzoate ring. These correlations are vital for confirming the connection between the different functional groups.

Dynamic NMR (DNMR) studies could provide insight into the conformational flexibility of the molecule, particularly rotation around the C-N bond of the carbamate and the C-O bonds. At lower temperatures, restricted rotation might lead to the observation of distinct conformers (rotamers), which would appear as separate sets of signals in the NMR spectrum. As the temperature is raised, these signals would broaden and coalesce into a single time-averaged signal if the rotational barrier is overcome on the NMR timescale. However, no specific DNMR studies for this compound are currently available in the literature.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure of a molecule through controlled fragmentation.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For this compound, the expected molecular formula is C₁₆H₁₅NO₄. The calculated monoisotopic mass provides a benchmark for experimental verification.

Table 2: Calculated Mass Properties for this compound

PropertyValue
Molecular FormulaC₁₆H₁₅NO₄
Average Mass285.295 g/mol
Monoisotopic Mass285.10011 u

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to produce smaller, characteristic ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the original structure. While experimental MS/MS data is not available, a plausible fragmentation pathway can be predicted based on the molecule's structure. Likely fragmentation points would be the ester and carbamate linkages, which are the most labile bonds.

A probable primary fragmentation would involve the cleavage of the carbamate bond, leading to the loss of phenol (B47542) (C₆H₅OH) or the phenoxy radical (C₆H₅O•). Another significant fragmentation pathway would likely involve the ethyl ester group, such as the loss of an ethoxy radical (•OC₂H₅) or ethylene (B1197577) (C₂H₄) through a McLafferty rearrangement.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to:

N-H stretch: A sharp band around 3300 cm⁻¹ from the carbamate N-H group.

C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹.

C=O stretches: Two distinct, strong carbonyl absorption bands in the region of 1680-1750 cm⁻¹. The ester carbonyl would typically appear at a higher frequency (~1720 cm⁻¹) than the carbamate carbonyl (~1700 cm⁻¹).

C-O stretches: Strong bands in the 1200-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and carbamate groups.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carbamate (N-H)Stretch~3300
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (ethyl)Stretch2850 - 3000
Ester C=OStretch~1720
Carbamate C=OStretch~1700
Aromatic C=CStretch1450 - 1600
Ester/Carbamate C-OStretch1200 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

The electronic transitions and chromophoric nature of this compound are key to understanding its interaction with ultraviolet and visible light. UV-Vis spectroscopy is the principal technique for characterizing these properties by measuring the absorption of light as a function of wavelength. This analysis reveals information about the molecule's conjugated systems and the energy required for electronic excitations.

Despite a comprehensive search of scientific literature and spectral databases, specific experimental UV-Vis spectroscopic data for this compound, including details on its absorption maxima (λmax), molar absorptivity (ε), and the characterization of its electronic transitions (e.g., π→π* or n→π*), could not be located in the public domain. The chromophoric system of this molecule is expected to be composed of the benzoate and phenoxycarbonyl moieties, which would give rise to characteristic absorption bands. However, without experimental data, a detailed analysis and the generation of a data table are not possible.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for determining the precise molecular structure, conformation, and the nature of intermolecular interactions that govern the crystal packing.

The analysis of a single crystal of this compound by X-ray diffraction would yield precise data on bond lengths, bond angles, and torsion angles, thereby defining its absolute configuration and preferred conformation in the solid state. This information is crucial for structure-property relationship studies.

A diligent search of crystallographic databases and the scientific literature did not yield a published single-crystal X-ray diffraction study for this compound. Consequently, critical crystallographic data, such as unit cell parameters, space group, and atomic coordinates, are not available. Therefore, a data table summarizing these structural parameters cannot be provided.

Without access to the crystallographic data for this compound, a detailed analysis of its specific intermolecular interactions and crystal packing motifs remains speculative. A discussion of the supramolecular structure and the principles of crystal engineering as they apply to this specific compound cannot be conducted without experimental evidence.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

DFT is a widely used computational method to investigate the electronic properties of molecules. A typical DFT study on a compound like Ethyl 4-[(phenoxycarbonyl)amino]benzoate would involve optimizing its molecular geometry and calculating key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, DFT calculations are used to map the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack. Analysis of atomic charges, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide quantitative insight into the electron distribution across the molecule. While studies exist for related precursor molecules like Ethyl 4-aminobenzoate (B8803810), which have been analyzed using DFT to determine vibrational spectra and molecular orbitals, this specific detailed analysis is not available for the title compound. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Property Prediction

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical data. These methods, while computationally more intensive than DFT, can provide highly accurate predictions for electronic properties. For this compound, such methods could be employed to precisely calculate properties like ionization potential, electron affinity, and electronic transition energies. Currently, there are no published studies that apply these high-accuracy methods to this molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for understanding the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis and Potential Energy Surface Exploration

This compound possesses several rotatable bonds, suggesting it can exist in multiple conformations. A conformational analysis, typically performed by scanning the potential energy surface as a function of dihedral angles, would identify the most stable (lowest energy) conformers and the energy barriers between them. This information is critical for understanding the molecule's shape and its interactions with other molecules. Such a detailed exploration for this compound has not been reported.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

MD simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its flexibility, vibrational motions, and interactions with its environment, such as a solvent. By simulating the molecule in a solvent box (e.g., water or an organic solvent), researchers could study how the solvent affects its conformation and dynamic behavior. This type of investigation is currently absent from the scientific literature for this compound.

Prediction of Spectroscopic Parameters from First Principles

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, quantum chemical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For instance, vibrational frequencies can be calculated and compared with experimental IR spectra to assign specific vibrational modes to functional groups. Similarly, NMR chemical shifts can be predicted to help assign signals in experimental ¹H and ¹³C NMR spectra. While this approach has been successfully applied to many organic molecules, including related carbamates and benzoates, it has not been specifically documented for this compound. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms involving this compound are not prominent in published literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a primary tool for exploring reaction pathways, identifying transition states, and calculating the energetics of chemical transformations. researchgate.netresearchgate.net

A hypothetical investigation into the formation of this compound from ethyl 4-aminobenzoate and phenyl chloroformate can illustrate the approach. Computational chemists would model the reactants, potential intermediates, transition states, and products. The primary goal is to calculate the potential energy surface of the reaction, which maps the energy of the system as a function of the geometry of the atoms.

Key steps in such a computational study would include:

Geometry Optimization: The three-dimensional structures of reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search: Locating the transition state (the maximum energy point along the minimum energy reaction path) is a critical and challenging task. github.io Methods like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or "eigenvector following" algorithms are employed to find this first-order saddle point on the potential energy surface. github.io

Frequency Calculation: Once a stationary point is located, a frequency calculation is performed. For a minimum energy structure (reactant, intermediate, or product), all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the forming or breaking of a bond). youtube.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface. github.io

The table below illustrates a hypothetical set of calculated energies for a proposed reaction mechanism, showcasing the type of data generated from such a study.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Imaginary Frequencies
Reactants (Ethyl 4-aminobenzoate + Phenyl chloroformate)B3LYP/6-31G(d)0.00
Transition State 1 (TS1)B3LYP/6-31G(d)+25.41 (-350 cm⁻¹)
IntermediateB3LYP/6-31G(d)-5.20
Transition State 2 (TS2)B3LYP/6-31G(d)+15.81 (-210 cm⁻¹)
Products (this compound + HCl)B3LYP/6-31G(d)-18.70

This table is illustrative and does not represent experimentally validated data.

Chemoinformatic Analysis of Structure-Property Relationships (strictly non-biological/physical outcome-focused)

Chemoinformatics applies computational methods to analyze chemical data, and a key application is the development of Quantitative Structure-Property Relationship (QSPR) models. These models aim to find a mathematical relationship between the chemical structure of a compound and its physical properties. For this compound, a QSPR study would typically involve analyzing it as part of a larger dataset of structurally related molecules to predict properties like melting point, boiling point, solubility, or chromatographic retention time.

The core principle of QSPR is that the variation in the properties of a set of compounds is correlated with variations in their structural or physicochemical features, known as molecular descriptors.

A typical QSPR workflow involves:

Dataset Curation: A set of molecules with known experimental values for a specific physical property is assembled. For instance, a dataset could comprise various substituted phenyl carbamates or substituted ethyl benzoates.

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Based on the 2D structure (e.g., topological indices, molecular connectivity, counts of functional groups).

3D Descriptors: Based on the 3D conformation (e.g., molecular volume, surface area, dipole moment).

Quantum Chemical Descriptors: Derived from computational chemistry calculations (e.g., HOMO/LUMO energies, Mulliken charges). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the experimental property.

Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques, such as cross-validation (e.g., leave-one-out) and validation with an external test set of compounds not used in the model training. nih.gov

To illustrate, a hypothetical QSPR study on a series of substituted benzoates might aim to predict their melting points. The resulting model could take a form like:

Melting Point (°C) = c₀ + c₁(Molecular Weight) + c₂(Polar Surface Area) + c₃(LogP)*

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. The table below presents hypothetical data for such a study.

CompoundExperimental Melting Point (°C)Molecular Weight ( g/mol )Polar Surface Area (Ų)Predicted Melting Point (°C)
Ethyl benzoate (B1203000)-34150.1726.3-32
Ethyl 4-methylbenzoate-5164.2026.3-3
Ethyl 4-chlorobenzoate30184.6226.328
Ethyl 4-nitrobenzoate57195.1772.159
Ethyl 4-aminobenzoate92165.1952.390
This compound 155 285.29 78.5 157

This table is for illustrative purposes. The "Predicted Melting Point" values are hypothetical and generated to demonstrate the output of a potential QSPR model.

Such chemoinformatic models are valuable for estimating the physical properties of new or uncharacterized compounds, guiding synthetic efforts, and optimizing molecules for specific physical characteristics without the need for extensive experimental work.

Chemical Reactivity and Transformation Studies

Hydrolytic Stability and Degradation Pathways of the Ester and Carbamate (B1207046) Moieties

The structure of Ethyl 4-[(phenoxycarbonyl)amino]benzoate contains two primary functional groups susceptible to hydrolysis: an ethyl ester and an N-aryl carbamate. The stability of these groups is highly dependent on the pH of the surrounding medium.

Generally, carbamates are more stable towards hydrolysis than their corresponding esters, particularly under alkaline conditions. This increased stability is attributed to the lone pair of electrons on the nitrogen atom delocalizing into the carbonyl group, which reduces its electrophilicity. The hydrolysis of both moieties can be catalyzed by acid or base.

Degradation Pathways:

Ester Hydrolysis: Under aqueous acidic or basic conditions, the ethyl ester group can hydrolyze. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, which is generally a faster and irreversible process. youtube.com This pathway leads to the formation of 4-[(phenoxycarbonyl)amino]benzoic acid and ethanol (B145695).

Carbamate Hydrolysis: The carbamate linkage can also be cleaved through hydrolysis. This process is more complex and can proceed through different mechanisms. Under basic conditions, N-substituted carbamates can hydrolyze via a BAC2 mechanism. acs.org Cleavage of the carbamate bond results in the formation of ethyl 4-aminobenzoate (B8803810) (benzocaine), phenol (B47542) , and carbon dioxide. nih.gov

The relative rates of hydrolysis determine the primary degradation product. Given the generally higher stability of the carbamate group, it is likely that under mild conditions, hydrolysis of the ethyl ester would be the predominant initial degradation pathway.

Functional GroupGeneral StabilityPrimary Hydrolysis ProductsCatalysis
Ethyl EsterLess stable, especially under basic conditions4-[(phenoxycarbonyl)amino]benzoic acid + EthanolAcid or Base
N-Aryl CarbamateMore stable than esterEthyl 4-aminobenzoate + Phenol + CO2Acid or Base

Interconversion Strategies between this compound and its Analogues

The synthesis of analogues of this compound can be achieved through several strategic modifications of its core structure. These strategies typically involve reactions targeting the ester or carbamate functionalities, allowing for the introduction of diverse chemical groups.

Strategies for Analogue Synthesis:

Variation of the Phenoxy Group: Starting with ethyl 4-aminobenzoate, a variety of analogues can be synthesized by reacting it with different substituted phenyl chloroformates (ClCOO-Ar'). This allows for the introduction of various substituents onto the phenoxy ring, enabling the exploration of structure-activity relationships.

Variation of the Ester Group: The ethyl ester can be modified. First, the existing ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-[(phenoxycarbonyl)amino]benzoic acid. This acid can then be re-esterified with a range of different alcohols (R-OH) using standard esterification methods (e.g., Fischer esterification or using coupling agents) to produce analogues with different alkyl or aryl ester groups.

Synthesis from Aryl Halides: Modern cross-coupling methods offer advanced routes. For instance, palladium-catalyzed reactions can couple aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol to form N-aryl carbamates in a one-pot synthesis. mit.edunih.govorganic-chemistry.org This could be applied to synthesize a wide range of analogues by varying both the aryl halide and the alcohol.

StrategyStarting MaterialKey ReagentResulting Analogue
Phenoxy Group ModificationEthyl 4-aminobenzoateSubstituted Phenyl ChloroformateModified phenoxy ring
Ester Group Modification4-[(phenoxycarbonyl)amino]benzoic acidVarious Alcohols (R-OH)Modified ester group (-COOR)
Cross-Coupling ApproachSubstituted Aryl Halide + Sodium CyanatePalladium Catalyst + AlcoholDiverse N-aryl carbamates

Photochemical and Thermal Transformations of the Compound

The stability of this compound is limited when exposed to energy in the form of light or heat, leading to specific transformations.

Photochemical Transformations: Aromatic carbamates are known to undergo photodegradation upon exposure to UV light. nih.gov The primary photochemical reaction for many carbamates involves the cleavage of the carbamate bond. nih.gov For this compound, irradiation would likely lead to homolytic or heterolytic cleavage of the C-O or N-C bonds within the carbamate linkage. A plausible pathway is the cleavage of the ester-like C-O bond to generate phenoxyl and N-substituted carbamoyl (B1232498) radicals. nih.gov Another possibility is a photo-Fries-type rearrangement, where the phenoxycarbonyl group migrates to the ortho or para positions of the aniline (B41778) ring, although this is less commonly reported for carbamates compared to esters. The primary photoproducts would likely be derived from the fragmentation of the carbamate linkage. rsc.org

Thermal Transformations: At elevated temperatures, the compound will undergo thermal decomposition. The pyrolysis of both esters and carbamates involves elimination reactions.

Ester Pyrolysis: Ethyl esters with a beta-hydrogen, like ethyl benzoate (B1203000), can undergo thermal decomposition via a concerted, six-membered ring transition state (a syn-elimination) to yield the corresponding carboxylic acid and ethylene (B1197577). cdnsciencepub.comcdnsciencepub.com For the target molecule, this would produce 4-[(phenoxycarbonyl)amino]benzoic acid and ethylene.

Carbamate Pyrolysis: N-aryl carbamates can decompose thermally through several pathways. researchgate.net One common route is the dissociation back to an isocyanate and an alcohol (in this case, phenyl isocyanate and the alcohol derived from the benzoate portion is not possible). A more likely pathway is elimination to form an amine, carbon dioxide, and an alkene. acs.orgacs.org For this compound, heating could lead to the formation of ethyl 4-aminobenzoate, phenol, and CO2, or potentially decarboxylation followed by other reactions. nih.gov The specific products would depend on the precise temperature and conditions.

ConditionAffected MoietyPotential Transformation PathwayLikely Products
UV IrradiationCarbamateBond Cleavage / RearrangementRadical fragments, Ethyl 4-aminobenzoate, Phenol
High TemperatureEthyl EsterSyn-elimination4-[(phenoxycarbonyl)amino]benzoic acid + Ethylene
CarbamateDissociation / EliminationEthyl 4-aminobenzoate + Phenol + CO2

Oxidation and Reduction Chemistry Relevant to the Compound's Functional Groups

The functional groups within this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The molecule is relatively stable to mild oxidizing agents. However, under more forceful conditions, several sites could react.

Aromatic Rings: The aromatic rings are generally resistant to oxidation but can be degraded under harsh conditions (e.g., with hot, concentrated KMnO4). The phenoxy ring, being activated by the oxygen atom, would be more susceptible to oxidation than the benzoate ring.

Amino Linkage: The nitrogen atom of the carbamate is a potential site for oxidation. The oxidation of N-aryl amines or related derivatives can lead to complex products, and in some cases, can generate reactive nitrenoid intermediates. sci-hub.se Anodic oxidation of carbamates has also been studied, leading to products of α-alkoxylation or dealkylation. acs.org

Reduction: The reactivity towards reduction depends heavily on the choice of reducing agent.

Catalytic Hydrogenation: The aromatic rings are generally inert to catalytic hydrogenation under conditions that would reduce a typical alkene. libretexts.org Reduction of the rings to cyclohexyl derivatives would require harsh conditions, such as high pressure and temperature with a rhodium or platinum catalyst. libretexts.org

Hydride Reagents: The ester and carbamate groups show different reactivities.

Sodium borohydride (B1222165) (NaBH4): This is a mild reducing agent and is generally incapable of reducing esters or carbamates.

ReactionReagentAffected Group(s)Expected Product(s)
OxidationStrong Oxidants (e.g., hot KMnO4)Aromatic RingsRing cleavage / degradation products
ReductionCatalytic Hydrogenation (Harsh)Aromatic RingsCyclohexyl derivatives
LiAlH4Ester and Carbamate4-(hydroxymethyl)aniline + Phenol

Advanced Analytical and Purification Methodologies in Research Contexts

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, providing powerful tools for both the assessment of purity and the isolation of target compounds from reaction mixtures and byproducts. For Ethyl 4-[(phenoxycarbonyl)amino]benzoate, a variety of chromatographic techniques can be employed, each tailored to specific analytical or purification needs.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound. A typical method development would involve a reversed-phase approach, which is well-suited for a moderately polar compound like this. The separation is generally achieved on a C18 column, where the nonpolar stationary phase interacts with the analyte.

The mobile phase composition is a critical parameter to optimize. A common starting point is a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The ratio of these solvents is adjusted to achieve a suitable retention time and resolution from potential impurities. For instance, a mobile phase of acetonitrile and water in a 50:50 (v/v) ratio has been found effective in the analysis of structurally related compounds. The pH of the aqueous component can also be adjusted, often with a buffer like a phosphate (B84403) buffer, to control the ionization state of the analyte and any acidic or basic impurities, thereby influencing their retention.

Detection is most commonly performed using a UV detector, as the aromatic rings in this compound confer strong UV absorbance. The selection of the detection wavelength is crucial for sensitivity and is typically set at the absorbance maximum of the compound, which for similar structures is often in the range of 280-295 nm. A flow rate of around 1.0 mL/min is frequently employed to ensure good separation efficiency and reasonable analysis times.

Interactive Table 1: Exemplary HPLC Parameters for Analysis of Aromatic Esters

ParameterTypical Value/ConditionRationale
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar organic molecules.
Mobile Phase Acetonitrile:Water (gradient or isocratic)Allows for fine-tuning of elution strength to separate the target compound from impurities.
Flow Rate 1.0 mL/minOffers a balance between analysis time and separation efficiency.
Detection UV at ~290 nmThe aromatic structure of the analyte allows for sensitive detection at this wavelength.
Injection Volume 10-20 µLA standard volume for analytical HPLC to avoid column overloading.
Column Temperature 25-30 °CMaintains consistent retention times and peak shapes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Byproducts

For the analysis of volatile impurities and potential byproducts in the synthesis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique. This method is particularly useful for identifying starting materials that may have carried through the synthesis or low molecular weight byproducts.

In a typical GC-MS analysis, the sample, dissolved in a suitable volatile solvent, is injected into the gas chromatograph. The separation is carried out on a capillary column, often with a nonpolar stationary phase like dimethylpolysiloxane. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries. For quantitative analysis, the instrument can be operated in the selected ion monitoring (SIM) mode, which increases sensitivity and selectivity for specific target analytes. In some cases, derivatization of the analyte may be necessary to increase its volatility and thermal stability.

Preparative Chromatography for Scalable Purification

When a larger quantity of highly pure this compound is required for further research, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but on a much larger scale to allow for the isolation and collection of the purified compound.

The development of a preparative method often begins with the optimization of the separation at the analytical scale. Once satisfactory separation is achieved, the method is scaled up to a larger column with a greater diameter and stationary phase capacity. The flow rate and sample load are increased proportionally to handle the larger quantities of material. The goal is to maximize throughput while maintaining the necessary resolution to separate the target compound from its impurities. The collected fractions containing the pure product are then combined, and the solvent is removed, typically by rotary evaporation, to yield the purified this compound.

Quantitative Spectroscopic Methods for Concentration Determination in Research Solutions

Determining the precise concentration of this compound in solution is crucial for many research applications. Spectroscopic methods such as UV-Vis spectrophotometry and quantitative Nuclear Magnetic Resonance (qNMR) are well-suited for this purpose.

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique for quantitative analysis. It relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. For related compounds, the λmax is often found in the ultraviolet region of the spectrum.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for determining the concentration and purity of organic compounds without the need for a specific reference standard of the analyte itself. In a qNMR experiment, a known amount of an internal standard is added to a precisely weighed sample of the this compound. The purity or concentration of the analyte can then be calculated by comparing the integral of a specific resonance signal from the analyte with the integral of a signal from the internal standard. Key to the success of this method is the selection of a suitable internal standard that has a resonance signal that does not overlap with any of the analyte's signals and is chemically stable.

Interactive Table 2: Comparison of Quantitative Spectroscopic Methods

FeatureUV-Vis SpectrophotometryQuantitative NMR (qNMR)
Principle Beer-Lambert Law (Absorbance vs. Concentration)Comparison of signal integrals of analyte and internal standard
Reference Standard Requires a pure standard of the analyte for calibrationRequires a certified internal standard
Selectivity Moderate; can be affected by absorbing impuritiesHigh; provides structural confirmation
Sensitivity HighModerate
Sample Throughput HighModerate
Instrumentation Widely available and relatively inexpensiveMore specialized and expensive instrumentation

Method Validation and Quality Control Protocols for Research Synthesis

To ensure the reliability and reproducibility of the analytical data, the methods used for the analysis of this compound must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. According to guidelines from the International Council for Harmonisation (ICH), key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

Accuracy is determined by comparing the measured results to a known true value, often by analyzing a sample with a known concentration of the analyte.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

In a research setting, quality control protocols are implemented to monitor the synthesis of this compound. This involves in-process testing to track the progress of the reaction and the formation of the product. Upon completion of the synthesis, the final product is subjected to a battery of tests, including HPLC for purity assessment and spectroscopic analysis (e.g., NMR, IR) for structural confirmation, to ensure it meets the required specifications for subsequent experiments.

Prospective Research Avenues and Conceptual Extensions

Potential as a Modular Building Block in Complex Chemical Syntheses

The structure of Ethyl 4-[(phenoxycarbonyl)amino]benzoate makes it an intriguing candidate as a modular building block, or synthon, in the assembly of more complex molecular frameworks. The ethyl ester and the phenoxycarbonylamino group provide reactive handles that can be selectively addressed to build larger, multifunctional molecules.

One promising avenue is its use in the synthesis of heterocyclic compounds. For instance, the precursor ethyl 4-aminobenzoate (B8803810) is a known starting material for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are of interest for their pharmacological properties. orientjchem.org Following a similar synthetic logic, this compound could be first hydrolyzed to the corresponding carboxylic acid and then converted to a hydrazide. This intermediate could then undergo cyclization reactions to afford novel substituted oxadiazoles, pyrazoles, or other heterocyclic systems.

Furthermore, the strategic placement of reactive groups in this molecule could be exploited in multicomponent reactions (MCRs). MCRs, such as the Ugi or Biginelli reactions, are powerful tools in diversity-oriented synthesis, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. nih.govmdpi.comresearchgate.net The amino group, after potential deprotection of the phenoxycarbonyl group, or the activated carboxylic acid derivative could serve as one of the components in such reactions, leading to the efficient generation of libraries of complex molecules for screening in various applications.

The modular nature of this compound is further highlighted by its potential use in the synthesis of polymers or dendrimers. The bifunctional nature of the core aminobenzoic acid moiety allows for its incorporation into polymeric chains, potentially leading to materials with interesting properties conferred by the rigid aromatic and carbamate (B1207046) units.

Exploration in Supramolecular Chemistry and Non-Covalent Interactions

The arrangement of hydrogen bond donors (the N-H group of the carbamate) and acceptors (the carbonyl oxygens of the carbamate and the ester) within this compound suggests a strong potential for the formation of ordered supramolecular assemblies. nih.gov In the solid state, carbamate groups are known to act as effective building blocks for hydrogen-bonded solids, often forming stable synthons. nih.gov

The crystal structure of related phenyl carbamate derivatives reveals the prevalence of N—H···O hydrogen bonds, which can lead to the formation of chains or more complex networks. nih.gov Additionally, C—H···π interactions between the aromatic rings can further stabilize the crystal packing. nih.govresearchgate.net For this compound, one can anticipate the formation of hydrogen-bonded chains or sheets, with the potential for π-π stacking interactions between the phenyl and benzoate (B1203000) rings. The study of its crystal structure would provide valuable insights into its self-assembly behavior.

The principles of crystal engineering could be applied to design co-crystals of this compound with other molecules (co-formers) that possess complementary hydrogen bonding functionalities. This could lead to the formation of new solid-state materials with tailored physical properties, such as solubility and melting point. The investigation of its interactions with various solvents could also reveal interesting solvation phenomena and the influence of the solvent on its self-assembly in solution. mdpi.com

The table below summarizes the key non-covalent interactions that could be anticipated in the supramolecular structures involving this compound.

Interaction TypeDonorAcceptorPotential Supramolecular Motif
Hydrogen BondingN-H (carbamate)C=O (carbamate), C=O (ester)Chains, sheets, rings
π-π StackingPhenyl ring, Benzoate ringPhenyl ring, Benzoate ringStacked columns
C-H···π InteractionsC-H (aromatic, ethyl)Phenyl ring, Benzoate ringInter-chain/sheet stabilization
Halogen Bonding (in derivatives)C-X (X=Cl, Br, I)C=O, N-HDirected assembly

Integration into Novel Chemical Architectures via Derivatization

The chemical structure of this compound offers several sites for derivatization, allowing for its integration into a wide array of novel chemical architectures. Both the amino and the ester functionalities can be selectively modified to introduce new properties and functionalities.

The phenoxycarbonyl protecting group on the amine can be removed to liberate the free amine of the ethyl 4-aminobenzoate core. This free amine is a versatile functional group that can undergo a variety of reactions. For example, it can be acylated with different acid chlorides or anhydrides to introduce a wide range of substituents. It can also be reacted with aldehydes or ketones to form Schiff bases, which themselves are valuable intermediates for the synthesis of other compounds and have been studied for their biological activities. orientjchem.orgresearchgate.net

The ethyl ester group is also amenable to modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or other esters, respectively. This allows for the attachment of the core structure to other molecules of interest, including biomolecules or polymers. For instance, the synthesis of ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate demonstrates the derivatization of a related benzoate ester. mdpi.com

Furthermore, the aromatic rings can be subjected to electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. These groups can then be used for further synthetic transformations, such as cross-coupling reactions, to build even more complex and diverse molecular architectures. The synthesis of a variety of substituted amino-isothiazolo[5,4-b]-pyridine-5-carboxylates from a related chloro-substituted precursor highlights the utility of such derivatization strategies. researchgate.net

Advanced Computational Design Principles for Related Chemical Systems

Computational chemistry offers powerful tools for the rational design of novel molecules based on this compound and for predicting their properties. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov

For example, computational studies could be used to predict the sites of electrophilic or nucleophilic attack, guiding the design of synthetic strategies for derivatization. Molecular modeling can also be used to study the conformational preferences of the molecule and to understand the nature of the non-covalent interactions that govern its self-assembly in the solid state and in solution. acs.org

A particularly interesting application of computational design is in the field of materials science. For instance, the nonlinear optical (NLO) properties of related Schiff base derivatives of ethyl 4-aminobenzoate have been investigated using DFT. nih.gov Such studies can predict how the NLO response can be tuned by introducing different electron-donating or electron-withdrawing groups onto the aromatic rings. This in silico screening approach can accelerate the discovery of new materials with desirable optical properties.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. By building mathematical models that correlate the structural features of a series of related compounds with their biological activity or other properties, QSAR can be used to predict the activity of newly designed molecules. nih.govresearchgate.net For example, if a particular biological activity is discovered for a derivative of this compound, QSAR models could be developed to guide the synthesis of analogs with potentially enhanced activity.

The table below outlines some of the key computational methods and their potential applications in the study of chemical systems related to this compound.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Electronic structure analysis, Reactivity prediction, Spectroscopic property calculationMolecular orbital energies, electrostatic potential, reaction pathways, IR/UV-Vis spectra, NLO properties
Molecular Dynamics (MD)Simulation of molecular motion and interactionsConformational dynamics, self-assembly behavior, solvation properties
Crystal Structure PredictionPrediction of stable crystal packing arrangementsPolymorph prediction, lattice energies, intermolecular interaction analysis
QSAR/QSPRCorrelation of structure with activity/propertyPrediction of biological activity, toxicity, physical properties (e.g., solubility)

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 4-[(phenoxycarbonyl)amino]benzoate to maximize yield and purity?

  • Methodological Answer: Synthesis typically involves coupling ethyl 4-aminobenzoate with phenyl chloroformate under mild, anhydrous conditions. Key parameters include:

  • Temperature: Maintain 0–5°C during initial mixing to minimize side reactions (e.g., hydrolysis of chloroformate).
  • Solvent Choice: Use aprotic solvents like dichloromethane or tetrahydrofuran to stabilize intermediates .
  • Workup: Quench excess reagents with ice-cold water, followed by extraction and recrystallization from ethanol/water mixtures. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm structure with 1H^1H-NMR (e.g., ester methyl triplet at δ 1.3 ppm) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer: Employ a combination of spectroscopic and chromatographic techniques:

  • FT-IR: Confirm carbonyl stretches for ester (~1720 cm1^{-1}) and urethane (~1680 cm1^{-1}) groups .
  • NMR Spectroscopy: 13C^{13}C-NMR should show the ester carbonyl at δ 165–170 ppm and the phenoxycarbonyl carbon at δ 150–155 ppm .
  • HPLC: Use a C18 column with UV detection (254 nm) to assess purity (>95%) and identify byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.